molecular formula C19H13ClN4OS B2960814 2-((3-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-phenylethanone CAS No. 852373-61-6

2-((3-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-phenylethanone

Cat. No. B2960814
CAS RN: 852373-61-6
M. Wt: 380.85
InChI Key: ZZCTZBFNNQUPSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the class of organic compounds known as phenyl-1,2,4-triazoles . These are organic compounds containing a 1,2,4-triazole substituted by a phenyl group .


Synthesis Analysis

The synthesis of similar compounds involves aromatic nucleophilic substitution . For instance, the reaction of 6a with two equivalents of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (7a) in refluxing ethanol, in the presence of a catalytic amount of piperidine, for 8 hours afforded a low yield (30%) of N,N′-(ethane-1,2-diyl)bis(2-(4-(3-phenyl-7H-[1,2,4]triazolo thiadiazin-6-yl)phenoxy)-acetamide) (8a) .


Molecular Structure Analysis

The molecular structure of similar compounds can be analyzed using various techniques such as 1H NMR (200 MHz, DMSO), 13C NMR (50 MHz, DMSO), and IR (ATR) .


Chemical Reactions Analysis

Triazole compounds containing two carbon and three nitrogen atoms are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be analyzed using various techniques such as 1H NMR (200 MHz, DMSO), 13C NMR (50 MHz, DMSO), and IR (ATR) .

Safety and Hazards

The synthesized compounds were screened for their cytotoxicity against two breast cancer cell lines; MCF-7 and MDA-MB-231 using the MTT assay .

Future Directions

The future directions of research on similar compounds could involve further exploration of [1,2,4]triazolo[4,3-a]quinoxaline as antimicrobial agents . It was reported that the presence of piperazine subunit or its isosteres enhances the antimicrobial activity of the fused triazoles ring systems . Furthermore, to increase the bioactivity of [1,2,4]triazolo[4,3-a]quinoxaline as antiviral agents, thioamide group is another structural modification that was achieved in this study .

properties

IUPAC Name

2-[[3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-1-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClN4OS/c20-15-8-6-14(7-9-15)19-22-21-17-10-11-18(23-24(17)19)26-12-16(25)13-4-2-1-3-5-13/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZCTZBFNNQUPSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CSC2=NN3C(=NN=C3C4=CC=C(C=C4)Cl)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((3-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-phenylethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.